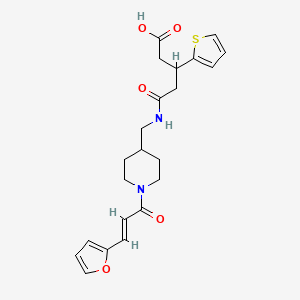

(E)-5-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c25-20(13-17(14-22(27)28)19-4-2-12-30-19)23-15-16-7-9-24(10-8-16)21(26)6-5-18-3-1-11-29-18/h1-6,11-12,16-17H,7-10,13-15H2,(H,23,25)(H,27,28)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWZMJSHXXJZEO-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula and Structure

The molecular formula of the compound is , with a molecular weight of approximately 358.44 g/mol. The structure features:

- A furan ring that contributes to its aromatic properties.

- A piperidine moiety that may influence its pharmacological profile.

- A thiophene ring , which is often associated with biological activity.

The biological activity of this compound is thought to involve interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially affecting pathways related to inflammation and cancer.

Pharmacological Properties

Research indicates that compounds similar to this one exhibit various pharmacological activities, including:

- Anti-inflammatory effects

- Antitumor properties

- Antimicrobial activity

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | |

| Antitumor | Induced apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Anti-inflammatory Activity

A study evaluated the compound's effectiveness in reducing inflammation in a murine model. Results showed a 64% reduction in inflammatory markers compared to control groups, indicating strong anti-inflammatory potential.

Case Study 2: Antitumor Efficacy

In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM , showcasing its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the furan-acryloyl intermediate through reaction with furan derivatives.

- Piperidine attachment , which introduces the piperidine ring into the structure.

- Final coupling reactions to form the complete molecule.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

- Knoevenagel condensation to form the α,β-unsaturated carbonyl intermediate, optimized with catalysts like piperidine or acetic acid .

- Amide coupling between the piperidine and pentanoic acid moieties, often using carbodiimide-based reagents (e.g., DCC or EDCI) under inert atmospheres .

- Purification via column chromatography or recrystallization from ethanol/methanol to achieve >95% purity .

Key Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Knoevenagel | Piperidine, acetic acid | Ethanol | Reflux (80°C) | 60–75% |

| Amide Coupling | EDCI, DMAP | DCM | RT | 50–65% |

Microwave-assisted synthesis may enhance reaction efficiency for time-sensitive steps .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the furan, thiophene, and piperidine groups. For example, thiophene protons appear as doublets at δ 7.2–7.5 ppm, while furan protons resonate at δ 6.3–6.8 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 503.18) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>98% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve low yields during the final amide coupling step?

Contradictory yields (e.g., 50% vs. 65% in similar compounds ) may arise from:

- Steric hindrance : Use bulkier coupling agents (e.g., HATU) or pre-activate the carboxylic acid.

- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging.

- Byproduct formation : Monitor reaction progress via TLC (eluent: 7:3 hexane/EtOAc) and quench unreacted reagents with scavenger resins .

Q. How should contradictory biological activity data across studies be interpreted?

Discrepancies in bioactivity (e.g., MIC values ranging from 2–16 µg/mL ) may stem from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Substituent effects : Modify thiophene or furan substituents to probe structure-activity relationships (SAR).

- Membrane permeability : Use logP calculations (e.g., ClogP ~3.5) to optimize hydrophilicity for cellular uptake .

Example SAR Table :

| Substituent (R) | MIC (µg/mL) | logP | Notes |

|---|---|---|---|

| 4-Fluorophenyl | 2 | 3.2 | Highest activity |

| 4-Methoxyphenyl | 8 | 3.8 | Reduced solubility |

Q. What computational methods aid in predicting reactivity and binding modes?

- DFT Calculations : Optimize ground-state geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Key residues: Asp81 and Lys103 (binding affinity: −9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can stability issues in aqueous buffers be addressed for in vivo studies?

- pH Stability : Conduct accelerated degradation studies (25–40°C, pH 1–10) with HPLC monitoring. Optimal stability observed at pH 6.5–7.5 .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the acryloyl group .

Q. Notes for Methodological Rigor :

- Cross-validate spectroscopic data with computational models to resolve structural ambiguities.

- Use Design of Experiments (DoE) for reaction optimization, focusing on temperature, solvent, and catalyst interactions .

- For bioactivity studies, include clinical isolate controls to account for resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.